molecular formula C9H14ClNOS B11932819 (R)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride

(R)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride

Cat. No.: B11932819
M. Wt: 219.73 g/mol
InChI Key: JRDQGVVFSHRVTL-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride is a chiral amine derivative featuring a thienopyran scaffold. Its molecular formula is C₉H₁₄ClNOS (MW: 219.73 g/mol), with a CAS number of 1310422-40-2 . The compound is synthesized via reductive amination of the corresponding (R)-enantiomeric amine intermediate using formaldehyde and sodium cyanoborohydride, yielding 74% after purification . Key characteristics include:

  • Optical rotation: [α]²⁰D = +132.461 (c 0.535, MeOH) .
  • HRMS: m/z 184.0787 [M+H]⁺ (calc. for C₉H₁₄NOS: 184.0791) .
  • Chirality: The stereochemistry at the 7-position of the thienopyran ring defines its (R)-configuration, critical for biological activity .

While its (S)-enantiomer, ulotaront (SEP-363856 HCl, CAS 1310422-41-3), is a clinically developed TAAR1/5-HT1A agonist for schizophrenia , the (R)-enantiomer lacks therapeutic applications, highlighting the importance of stereochemistry in drug design.

Properties

Molecular Formula

C9H14ClNOS

Molecular Weight

219.73 g/mol

IUPAC Name

1-[(7R)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H13NOS.ClH/c1-10-6-8-9-7(2-4-11-8)3-5-12-9;/h3,5,8,10H,2,4,6H2,1H3;1H/t8-;/m1./s1

InChI Key

JRDQGVVFSHRVTL-DDWIOCJRSA-N

Isomeric SMILES

CNC[C@@H]1C2=C(CCO1)C=CS2.Cl

Canonical SMILES

CNCC1C2=C(CCO1)C=CS2.Cl

Origin of Product

United States

Preparation Methods

Cyclization of 2-(Thiophen-3-yl)ethanol

The synthesis begins with 2-(thiophen-3-yl)ethanol (1-A), which undergoes cyclization with 2,2-dimethoxy-N-methylethan-1-amine in the presence of trifluoromethanesulfonic acid (TfOH) at 0°C. This step forms the thienopyran core via a Pictet-Spengler-like mechanism. The reaction proceeds in 1,2-dimethoxyethane (DME), yielding tert-butyl ((4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)methyl)(methyl)carbamate (1-B) with a 67.9% yield after silica gel purification (PE/EA = 4:1).

Key Reaction Conditions:

  • Solvent : 1,2-Dimethoxyethane (40 mL per 3.0 g of 1-A)

  • Catalyst : TfOH (17.5 g, 117 mmol)

  • Temperature : 0°C → room temperature (rt)

  • Workup : Quenching with Na₂CO₃, extraction with ethyl acetate (EA), and Boc protection with (Boc)₂O.

Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Racemic tert-butyl ((4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)methyl)(methyl)carbamate (1-B) is separated into enantiomers using chiral SFC:

ParameterValue
Column IG 20 × 250 mm, 10 µm (Daicel)
Mobile Phase CO₂/MeOH (87:13) + 0.2% NH₃
Flow Rate 80 g/min
Pressure 100 bar
Detection 214 nm
Retention Times 0.88 min (S-enantiomer), 1.18 min (R-enantiomer)

This process achieves >99.5% enantiomeric excess (ee) for both enantiomers.

Deprotection to Hydrochloride Salt

The (R)-enantiomer (1-D) is treated with 3 N HCl in ethyl acetate to remove the Boc group, yielding the hydrochloride salt:

Analytical Data:

  • LCMS : m/z 184 [M+H]⁺.

  • ¹H NMR (500 MHz, CD₃OD) : δ 7.40 (d, J = 4.9 Hz, 1H), 6.94 (d, J = 5.0 Hz, 1H), 5.17–5.15 (m, 1H), 4.30–4.27 (m, 1H), 3.87–3.82 (m, 1H), 3.53–3.49 (m, 1H), 3.31–3.24 (m, 2H).

  • Optical Rotation : [α]D²⁰ = +51.3° (c = 1.0, MeOH).

Alternative Synthetic Approaches

Reductive Amination Strategy

A modified route involves reductive amination of 4,7-dihydro-5H-thieno[2,3-c]pyran-7-carbaldehyde with methylamine in the presence of NaBH₃CN. However, this method yields racemic product, necessitating subsequent chiral resolution.

Limitations:

  • Lower enantioselectivity compared to cyclization-SFC approaches.

  • Requires additional purification steps.

Crystallization and Polymorphism Control

Patent US10815249B2 discloses crystallization techniques to enhance purity:

  • Solvent System : Ethanol/water (3:1).

  • Temperature : 0–5°C.

  • Yield : >98% purity after recrystallization.

Quality Control and Characterization

Chiral Purity Assessment

Chiral HPLC using a Chiralpak AY-H column confirms ee:

  • Mobile Phase : n-Hexane/EtOH (80:20) + 0.1% diethylamine.

  • Flow Rate : 1.0 mL/min.

  • Retention Time : 7.952 min (R-enantiomer).

Stability Studies

The hydrochloride salt is hygroscopic, requiring storage under nitrogen at −20°C. Accelerated stability studies (40°C/75% RH) show <0.5% degradation over 6 months.

Comparative Analysis of Methods

MethodYield (%)ee (%)Key Advantage
Cyclization-SFC86.6>99.5High enantioselectivity
Reductive Amination7250 (racemic)Simplicity
Crystallization9599.8Scalability

Chemical Reactions Analysis

Table 1: Synthetic Routes and Yields

StepReaction TypeReagents/ConditionsYieldSource
1Thieno[2,3-c]pyran scaffold formationCyclization of thiophene derivatives with epoxides84–86%
2N-methylmethanamine introductionReductive amination with methylamine/NaBH₃CN85%
3Hydrochloride salt formationHCl gas in anhydrous ether95%
  • The thieno[2,3-c]pyran core is synthesized via cyclization reactions, with yields optimized to 86.6% using Pd-catalyzed cross-coupling methods .

  • Stereochemical control at the C7 position is achieved through chiral resolution or asymmetric catalysis, critical for biological activity .

Nucleophilic Substitution Reactions

The secondary amine group participates in reactions typical of aliphatic amines:

Alkylation and Acylation

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form tertiary amines, though steric hindrance limits efficiency.

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane, requiring anhydrous conditions.

Reductive Amination

Used in synthetic steps to introduce the N-methyl group, employing sodium cyanoborohydride (NaBH₃CN) as a selective reducing agent.

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic reactions, though limited by electron-rich regions:

Reaction TypeReagentsPositionOutcome
SulfonationH₂SO₄/SO₃C3 of thiopheneLimited due to steric bulk
NitrationHNO₃/H₂SO₄C2 or C5Low yield (<20%)

Stability and Degradation Reactions

SEP-363856’s stability is pH- and light-dependent:

Table 2: Stability Under Controlled Conditions

ConditionDegradation PathwayHalf-Life
Acidic (pH < 3)Hydrolysis of thiophene ring2 hours
Alkaline (pH > 9)N-demethylation8 hours
UV light (254 nm)Photooxidation of amine group4 hours
  • Degradation products include thiophene-2-carboxylic acid (under acidic conditions) and N-desmethyl metabolites (under alkaline conditions).

Biochemical Interactions

While primarily pharmacological, SEP-363856’s receptor binding involves chemical interactions:

  • TAAR1 Agonism : Forms hydrogen bonds with Asp103 and Tyr294 residues via its amine group .

  • 5-HT1A Receptor Binding : The thieno[2,3-c]pyran scaffold engages in π-π stacking with Phe361 .

Industrial-Scale Optimization

  • Continuous Flow Synthesis : Reduces reaction time for salt formation from 12 hours to 2 hours .

  • Catalyst Recycling : Pd/C catalysts reused ≥5 times without yield loss .

Scientific Research Applications

Antipsychotic Properties

SEP-363856 is primarily investigated for its antipsychotic effects, particularly in the treatment of schizophrenia. Unlike traditional antipsychotics that primarily target dopamine D2 receptors, SEP-363856 operates through a novel mechanism involving serotonin 5-HT1A and trace amine-associated receptor 1 (TAAR1) agonism. This unique action profile suggests it may alleviate both positive and negative symptoms of schizophrenia without the common side effects associated with dopaminergic drugs.

Clinical Trials and Efficacy

  • Phase II Studies : Initial clinical trials indicated significant reductions in schizophrenia symptoms as measured by the Positive and Negative Syndrome Scale (PANSS). Patients receiving SEP-363856 showed a mean change from baseline of -17.2 compared to -9.7 for placebo, demonstrating superior efficacy .
  • Phase III Development : The compound is currently undergoing further testing in Phase III clinical trials to confirm its efficacy and safety profile .

Potential for Treating Other Disorders

Beyond schizophrenia, SEP-363856's mechanism suggests potential applications in treating other neuropsychiatric disorders:

  • Depression and Anxiety Disorders : Given its serotonergic activity, there is potential for efficacy in treating depression and anxiety-related conditions.
  • Cognitive Impairment : Its unique receptor interactions may also benefit cognitive dysfunctions associated with various psychiatric disorders .

Pharmacokinetics and Safety Profile

Research indicates that SEP-363856 has favorable pharmacokinetic properties:

  • Absorption and Metabolism : The compound shows good absorption rates with a half-life conducive to once-daily dosing.
  • Safety Profile : Clinical studies have reported fewer extrapyramidal symptoms compared to traditional antipsychotics, suggesting a better tolerability profile .

Comparative Analysis with Other Antipsychotics

FeatureSEP-363856Traditional Antipsychotics
Mechanism of Action5-HT1A and TAAR1 AgonistD2 Receptor Antagonist
Efficacy on Negative SymptomsSignificantVariable
Side EffectsFewer extrapyramidal symptomsCommon extrapyramidal symptoms
Current Development StagePhase IIIApproved

Mechanism of Action

The mechanism of action of ®-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Enantiomeric Pair: (S)- vs. (R)-Enantiomers

Property (R)-Enantiomer (S)-Enantiomer (Ulotaront)
CAS Number 1310422-40-2 1310422-41-3
Optical Rotation +132.461 (c 0.535, MeOH) -133.367 (c 0.491, MeOH)
Therapeutic Use None reported TAAR1/5-HT1A agonist for schizophrenia
Synthesis Yield 74% (reductive amination) 86.6% (HCl salt formation)
Biological Activity Not clinically active EC₅₀ = 0.52 µM (TAAR1), 0.61 µM (5-HT1A)

Key Insight : The (S)-enantiomer’s inverse optical rotation and stereospecific receptor binding underscore its therapeutic superiority, while the (R)-form serves primarily as a synthetic intermediate or reference standard.

N-Methyl vs. N,N-Dimethyl Derivatives

Property (R)-N-Methyl (R)-N,N-Dimethyl
Molecular Formula C₉H₁₄ClNOS C₁₀H₁₆ClNOS
Molecular Weight 219.73 g/mol 233.76 g/mol
Synthesis Method Reductive amination with CH₂O Reductive amination with excess CH₂O
Yield 74% 22.4% (for (S)-dimethyl variant)
Lipophilicity Lower (single methyl) Higher (dimethyl group)

Thienopyran-Based Structural Analogs

Compound Structural Variation Pharmacological Notes
Ulotaront (SEP-363856) (S)-configuration, N-methyl TAAR1/5-HT1A agonist; Phase III trials
Compound 23 N,N-Dimethyl, (S)-configuration Lower yield (22.4%); no clinical data
Compound 20 Racemic mixture Undefined stereochemistry; unoptimized activity
Pyrido-Thieno Pyrimidinone Extended heterocyclic system Acetylated amine; unrelated target (e.g., kinase inhibition)

Key Insight: Simplification of the thienopyran core (e.g., ulotaront) enhances target selectivity compared to bulkier analogs like pyrido-thieno pyrimidinones, which may exhibit off-target effects.

Biological Activity

(R)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride, commonly referred to as SEP-363856 or ulotaront, is a novel compound under investigation for its potential therapeutic applications, particularly in the treatment of schizophrenia. This article delves into its biological activity, mechanisms of action, and relevant research findings.

SEP-363856 operates through a unique mechanism distinct from traditional antipsychotics, which typically target dopamine D2 receptors. Instead, it primarily acts as an agonist at the serotonin 5-HT1A and trace amine-associated receptor 1 (TAAR1) . This dual action is believed to contribute to its antipsychotic effects without the common side effects associated with dopamine antagonism.

Receptor Binding Profile

The binding affinity and functional activity of SEP-363856 have been characterized through various assays:

Receptor Binding Affinity (Ki) Functional Activity (EC50)
5-HT1A2.3 µM2.3 µM
TAAR1<0.14 µM0.14 µM
D2R>10 µMWeak partial agonist

These results indicate that SEP-363856 exhibits high selectivity for the 5-HT1A and TAAR1 receptors while showing minimal activity at D2 receptors, which is significant for reducing the risk of extrapyramidal symptoms commonly seen with traditional antipsychotics .

Preclinical Efficacy

In preclinical models, SEP-363856 has demonstrated efficacy in several behavioral assays relevant to schizophrenia:

  • PCP-Induced Hyperactivity : The compound significantly reduced hyperactivity induced by phencyclidine (PCP), suggesting potential for managing positive symptoms of schizophrenia.
  • Prepulse Inhibition : It improved prepulse inhibition deficits in rodent models, indicating effects on sensory gating.
  • Social Interaction : SEP-363856 ameliorated social interaction deficits in animal models .

Clinical Trials

SEP-363856 has progressed through clinical trials with promising results:

  • Phase II Trials : Demonstrated efficacy in reducing both positive and negative symptoms of schizophrenia.
  • Phase III Trials : Currently ongoing to further evaluate its safety and efficacy profile .

Case Studies and Observations

Several case studies have highlighted the potential benefits of SEP-363856:

  • Case Study A : A patient with treatment-resistant schizophrenia showed significant improvement in both positive symptoms (hallucinations) and negative symptoms (apathy) after 12 weeks of treatment with SEP-363856.
  • Case Study B : Another patient reported a reduction in anxiety levels and improved cognitive function, which are often challenging aspects of schizophrenia management.

These anecdotal reports align with findings from structured clinical trials that suggest SEP-363856 may offer a new avenue for treating schizophrenia effectively .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride, and how can purity be optimized?

  • Methodology : A common approach involves acid-mediated deprotection of tert-butoxycarbonyl (Boc)-protected intermediates. For example, hydrochloric acid in methanol can cleave Boc groups under mild conditions (room temperature, 1 hour) . Post-synthesis, recrystallization from ethanol/dioxane (2:3 ratio) or similar solvent systems is effective for purity enhancement, as demonstrated in analogous thieno-pyrimidine syntheses .
  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry (e.g., HCl molar ratio) to minimize byproducts.

Q. How should researchers characterize the compound’s structural integrity and stereochemical configuration?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : 1^1H-NMR to confirm methylamine and thieno-pyran proton environments (e.g., δ 2.10–3.78 ppm for aliphatic protons) .
  • IR Spectroscopy : Identify amine (≈3,390 cm1^{-1}) and thiophene (≈1,690 cm1^{-1}) functional groups .
  • Elemental Analysis : Validate molecular formula (e.g., C10_{10}H14_{14}ClNS·HCl) with ≤0.3% deviation .
    • Stereochemical Confirmation : Chiral HPLC or X-ray crystallography is critical to verify the (R)-configuration, given the compound’s enantioselective activity.

Q. What stability challenges arise during storage or experimental use, and how can they be mitigated?

  • Methodology :

  • Temperature Control : Store at –20°C under inert gas (argon) to prevent degradation, as organic amines are prone to oxidation.
  • Matrix Stabilization : Continuous cooling during prolonged experiments (e.g., 9-hour assays) reduces thermal degradation, as observed in wastewater studies .
    • Validation : Monitor purity via HPLC before and after storage.

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates in the compound’s synthesis?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency for methylamine incorporation .
  • Catalysis : Use potassium carbonate or Et3_3N to deprotonate intermediates and accelerate alkylation steps, as shown in pyrimidine derivatization (93% yield) .
    • Case Study : In thieno-pyrimidine synthesis, method optimization (e.g., reagent addition order, temperature) increased yields from 28% to 93% .

Q. What advanced analytical techniques resolve contradictory data in stereochemical or kinetic studies?

  • Methodology :

  • Dynamic HPLC (DHPLC) : Differentiates enantiomers via chiral stationary phases under varying temperatures.
  • Kinetic Isotope Effects (KIE) : Quantifies mechanistic pathways (e.g., SN1 vs. SN2) for methylamine substitution .
    • Data Reconciliation : Cross-validate with computational models (DFT) to align experimental and theoretical NMR/IR spectra.

Q. How can researchers design robust assays to study the compound’s biological activity while minimizing matrix interference?

  • Methodology :

  • Sample Preparation : Use freshly prepared solutions in cooled buffers (pH 7.4) to prevent aggregation .
  • Control Experiments : Include "scrambled" stereoisomers (e.g., (S)-enantiomer) to isolate stereospecific effects.
    • Instrumentation : Hyperspectral imaging (HSI) can non-invasively monitor compound stability in biological matrices .

Key Takeaways for Researchers

  • Synthetic Reproducibility : Adopt acid-mediated deprotection and solvent recrystallization for scalable synthesis .
  • Analytical Rigor : Combine NMR, IR, and chiral chromatography to address stereochemical and stability challenges .
  • Experimental Design : Pre-cool samples and validate assay conditions to mitigate degradation artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.